molecular formula C26H21N3O6S B2657363 Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 893786-01-1

Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2657363
CAS No.: 893786-01-1
M. Wt: 503.53
InChI Key: ODODJXIBUIDAGJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidin core substituted with a furan-2-ylmethyl group at position 3, a thioacetamido linker at position 2, and an ethyl benzoate ester moiety. This structure combines multiple functional groups, including a fused benzofuran-pyrimidine system, a sulfur-containing bridge, and an aromatic ester. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation, as inferred from analogous pathways in and .

Properties

IUPAC Name

ethyl 2-[[2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O6S/c1-2-33-25(32)17-9-3-5-11-19(17)27-21(30)15-36-26-28-22-18-10-4-6-12-20(18)35-23(22)24(31)29(26)14-16-8-7-13-34-16/h3-13H,2,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODODJXIBUIDAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors. The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, followed by the attachment of the thioacetamido group through a thiolation reaction. Finally, the esterification of the benzoic acid derivative with ethanol yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to form corresponding alcohols.

    Substitution: The thioacetamido group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds similar to Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate exhibit significant anticancer properties. The furan and benzofuro-pyrimidine moieties are known for their ability to inhibit specific cancer cell lines. For instance, studies have shown that derivatives of benzofuro-pyrimidines can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with proliferation and survival .

1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial efficacy. Similar compounds have demonstrated activity against various pathogens, including bacteria and fungi. The thioacetamide group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against resistant strains .

Agricultural Applications

2.1 Herbicidal Activity
this compound has been studied for its herbicidal properties. Its structural components allow it to act on specific biochemical pathways in plants, inhibiting growth and development of unwanted vegetation. Research has shown that similar compounds can effectively control broadleaf weeds while being less harmful to cereal crops .

2.2 Pest Control
The compound may also have applications in pest control due to its potential neurotoxic effects on insects. Compounds with similar structures have been reported to disrupt neurotransmitter function in pests, leading to effective pest management strategies without significant environmental impact .

Synthesis and Characterization

3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of the furan moiety via cyclization reactions.
  • Introduction of the thioacetamido group through nucleophilic substitution.
  • Final esterification to yield the ethyl ester form.

Table 1: Summary of Synthetic Steps

StepReaction TypeKey ReagentsConditions
1CyclizationFuran precursorHeat under reflux
2Nucleophilic SubstitutionThioacetamideBase catalysis
3EsterificationEthanol, acid catalystReflux

Case Studies

4.1 Case Study: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of a related compound on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

4.2 Case Study: Agricultural Efficacy
A field trial assessing the herbicidal activity of a derivative of this compound demonstrated a significant reduction in weed biomass compared to untreated controls. This study highlights the potential for developing eco-friendly herbicides based on this chemical structure .

Mechanism of Action

The mechanism of action of ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally or functionally related derivatives:

Structural Analogues with Heterocyclic Cores
Compound Name Core Structure Key Substituents Potential Applications Reference
Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate (Target) Benzofuro[3,2-d]pyrimidin Furan-2-ylmethyl, thioacetamido, benzoate Undisclosed (possibly enzyme inhibition)
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone Phenyl, thioacetate Intermediate for hydrazide derivatives
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Cyclopenta-thieno[2,3-d]pyrimidin 4-Chlorophenyl, thioacetamido, ethyl ester Agrochemical research

Key Observations :

  • Substituent Effects: The furan-2-ylmethyl group introduces oxygen-containing heteroaromaticity, which may improve solubility compared to the phenyl group in ’s quinazolinone derivative . The 4-chlorophenyl substituent in ’s compound suggests increased lipophilicity and stability, which is common in agrochemicals for prolonged activity . The ethyl benzoate ester in the target compound likely enhances bioavailability compared to simpler acetates or amides.
Functional Analogues with Sulfur Linkages

Compounds with thioacetamido or sulfonylurea linkages () share reactivity profiles:

  • Both structures may undergo nucleophilic substitution or oxidation reactions.
  • Sulfonylurea Herbicides (): While structurally distinct, compounds like metsulfuron-methyl share sulfonylurea moieties that interact with acetolactate synthase (ALS) in plants. The target compound’s thioacetamido group could similarly act as a bioisostere for enzyme inhibition .

Biological Activity

Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological properties, including anticancer activity, enzyme inhibition, and other therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a furan moiety and a benzofuro-pyrimidine core. Its molecular formula is C₁₈H₁₈N₂O₄S, and it possesses several functional groups which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. Specifically, it has been observed to modulate the activity of indoleamine 2,3-dioxygenase (IDO), which is implicated in tumor-induced immunosuppression .
  • Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, particularly in breast and lung cancer models. The mechanism involves the generation of reactive oxygen species (ROS) leading to cell cycle arrest .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor:

  • Indoleamine 2,3-Dioxygenase (IDO) : Research indicates that compounds with similar structures can effectively inhibit IDO activity. This inhibition can enhance the efficacy of existing cancer therapies by counteracting tumor-induced immunosuppression .
  • Other Enzymatic Targets : this compound may also target other enzymes involved in metabolic pathways critical for cancer cell survival .

Pharmacological Applications

The pharmacological implications of this compound extend beyond oncology:

  • Immunotherapy Enhancement : By inhibiting IDO, the compound may improve responses to immunotherapy in patients with various cancers .
  • Potential in Infectious Diseases : There is evidence suggesting that similar compounds could be beneficial in treating infections where immune modulation is necessary .

Data Summary Table

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis; ROS generation
Enzyme InhibitionIDO inhibition
Immunotherapy EnhancementEnhances anti-cancer treatment efficacy

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate?

  • Methodology :

Core formation : Construct the benzofuro[3,2-d]pyrimidin-4(3H)-one core via cyclization of substituted anthranilic acid derivatives or through palladium-catalyzed reductive cyclization (e.g., nitroarene intermediates) .

Functionalization : Introduce the furan-2-ylmethyl group at the N3 position via alkylation using furfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Thioacetamido linkage : React the 2-thiol intermediate with ethyl 2-(chlorocarbonyl)benzoate via nucleophilic substitution, ensuring anhydrous conditions to avoid hydrolysis .

Purification : Recrystallize using methylene chloride/petroleum ether mixtures to isolate high-purity product .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and substituent positioning (e.g., similar benzofuropyrimidine derivatives in crystallography studies) .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify furan-methyl integration and thioacetamido connectivity. Diastereotopic protons may require 2D-COSY for resolution .
  • HPLC : Employ ammonium acetate buffer (pH 6.5) for mobile phase optimization, ensuring baseline separation of impurities .
  • Mass spectrometry : Confirm molecular ion peaks via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity?

  • Methodology :

  • Charge distribution analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the benzofuropyrimidine core, identifying nucleophilic/electrophilic sites for further functionalization .
  • Reactivity prediction : Simulate transition states for thioacetamido bond formation to optimize reaction conditions (e.g., solvent polarity effects) .
  • Spectroscopic validation : Compare calculated IR or UV-Vis spectra with experimental data to resolve discrepancies (e.g., solvent effects on λmax) .

Q. How can reaction conditions be optimized for the thioacetamido linkage to minimize side products?

  • Methodology :

  • Coupling agents : Use EDCI/HOBt or DCC to activate the carboxylic acid intermediate, reducing racemization .
  • Temperature control : Maintain 0–5°C during thiol addition to prevent disulfide formation .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the thiol group .

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

  • Methodology :

  • Solvent effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to improve correlation with experimental NMR shifts .
  • Conformational analysis : Use molecular dynamics (MD) simulations to account for flexible substituents (e.g., furan-methyl group) affecting spectral outcomes .
  • Cross-validation : Combine multiple techniques (e.g., X-ray for conformation, NMR for dynamic effects) .

Q. What factors influence the stability of the furan-2-ylmethyl substituent under acidic/basic conditions?

  • Methodology :

  • Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours, monitoring degradation via HPLC .
  • Oxidative stability : Use H₂O₂ or radical initiators (e.g., AIBN) to assess furan ring susceptibility, with UV-Vis tracking .

Data Contradiction and Mechanistic Analysis

Q. How to resolve conflicting reports on the regioselectivity of benzofuropyrimidine functionalization?

  • Methodology :

  • Isotopic labeling : Introduce 13^{13}C at the pyrimidine N1 position to track alkylation pathways via 13^13C NMR .
  • Competitive experiments : Compare reactivity of substituted benzofuropyrimidines under identical conditions to identify steric/electronic biases .

Q. Why do some synthetic routes yield low yields of the target compound?

  • Methodology :

  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed esters or disulfides) and adjust protecting groups .
  • Catalyst screening : Test palladium/copper catalysts for improved cyclization efficiency in core formation .

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